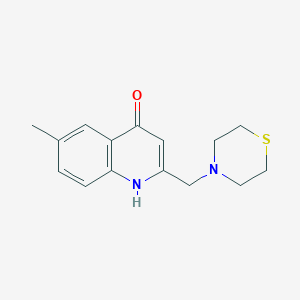![molecular formula C17H20N2O4S B5675747 N-[4-(aminosulfonyl)phenyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B5675747.png)
N-[4-(aminosulfonyl)phenyl]-2-(2,3,6-trimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related acetamide compounds typically involves multiple steps, including the use of benzenesulfonyl chloride with amines under specific conditions, followed by substitution reactions to introduce various functional groups. For instance, Khalid et al. (2014) detailed the synthesis of N-substituted-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, demonstrating the versatility of acetamide synthesis strategies involving sulfonyl chloride intermediates and amines (Khalid et al., 2014).
Molecular Structure Analysis
The molecular structure of acetamide derivatives, including N-[4-(aminosulfonyl)phenyl]-2-(2,3,6-trimethylphenoxy)acetamide, can be characterized using various spectroscopic techniques. X-ray crystallography, for instance, has been employed to determine the structure of similar compounds, revealing details about intra- and intermolecular hydrogen bonding and the planarity of the amide group relative to the aromatic rings. Gowda et al. (2008) analyzed the crystal structure of N-(4-Chlorophenylsulfonyl)-2,2,2-trimethylacetamide, highlighting the typical conformations and bond parameters in the crystal lattice (Gowda et al., 2008).
Chemical Reactions and Properties
Acetamide derivatives participate in various chemical reactions, reflecting their chemical properties. These can include reactions with different electrophiles, nucleophiles, and the formation of complexes with metals. Vavasori et al. (2023) discussed a one-pot synthesis approach for N-(4-hydroxyphenyl)acetamide via the reductive carbonylation of nitrobenzene, showcasing the compound's reactivity and potential for complex synthesis (Vavasori et al., 2023).
Propriétés
IUPAC Name |
N-(4-sulfamoylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-11-4-5-12(2)17(13(11)3)23-10-16(20)19-14-6-8-15(9-7-14)24(18,21)22/h4-9H,10H2,1-3H3,(H,19,20)(H2,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRVBEBUSAAVDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-sulfamoylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3S*,4R*)-1-(9H-fluoren-2-ylmethyl)-4-isopropylpyrrolidin-3-yl]methanesulfonamide](/img/structure/B5675666.png)
![rel-(4aS,8aS)-2-[(4-phenyl-1-piperidinyl)acetyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5675678.png)
![ethyl 2-[(1H-1,2,4-triazol-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5675683.png)
![5-[3-(4-methoxybenzyl)-1-methyl-1H-1,2,4-triazol-5-yl]-2-methylpyridine](/img/structure/B5675686.png)

![N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5675697.png)
![2-[3-(1-piperazinyl)phenyl]nicotinamide hydrochloride](/img/structure/B5675704.png)
![2-{[2-(1-pyrrolidinyl)ethyl]thio}-1H-benzimidazole](/img/structure/B5675706.png)
![2-[(2-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5675724.png)
![N-cyclopropyl-3-[5-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5675741.png)
![N-[3-(2-amino-1,3-thiazol-4-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5675742.png)
![1-[2-(trifluoromethyl)benzyl]-4-{[(3,5,6-trimethyl-2-pyrazinyl)methyl]amino}-2-pyrrolidinone](/img/structure/B5675760.png)
![2-(2,4-dichlorophenoxy)-N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]acetamide](/img/structure/B5675766.png)
![rel-(4aS,7aS)-6-(3,5-dichloro-4-methylbenzoyl)octahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B5675773.png)